N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a chlorinated methoxyphenyl moiety
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide: Contains an additional methoxyphenyl group.
N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)pyrrolidine-1-carboxamide: Similar structure with an additional chlorine atom on the phenyl ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-8-7-15(19)11-16(17)20-18(22)21-10-9-14(12-21)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAAQCWWKJYKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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